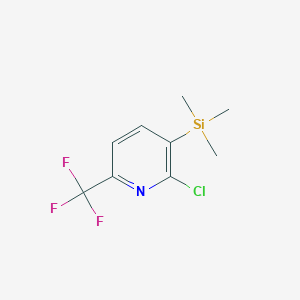

2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClF3NSi/c1-15(2,3)6-4-5-7(9(11,12)13)14-8(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEZYGMWAMEGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452687 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205444-18-4 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a key building block in modern medicinal chemistry. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of trifluoromethyl and trimethylsilyl groups on the pyridine scaffold offers unique advantages for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction: The Strategic Importance of Trifluoromethylpyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's properties to enhance its therapeutic potential.

The introduction of a trifluoromethyl (-CF3) group, in particular, has become a cornerstone of modern drug design.[2] This is due to the profound effects the -CF3 group can have on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence the overall electronic distribution of the molecule. Its steric bulk can also play a crucial role in dictating the conformation of the molecule and its interaction with protein binding pockets.

This compound (CAS Number: 205444-18-4 ) emerges as a particularly valuable synthetic intermediate. The presence of the chloro and trifluoromethyl groups provides two distinct reaction sites for further chemical transformations. The trimethylsilyl group, often used as a directing group or a placeholder, offers an additional layer of synthetic versatility, allowing for regioselective modifications of the pyridine ring. This guide will explore the properties and utility of this important building block in detail.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | This compound | 2-Chloro-6-(trifluoromethyl)pyridine (for comparison) |

| CAS Number | 205444-18-4 | 39890-95-4[3] |

| Molecular Formula | C₉H₁₁ClF₃NSi[4] | C₆H₃ClF₃N[3] |

| Molecular Weight | 253.72 g/mol [5] | 181.54 g/mol [3] |

| Appearance | Solid | Colorless to off-white liquid or crystal[3] |

| Melting Point | Data not available | 33 °C[3] |

| Boiling Point | Data not available | 60-62 °C at 8 mmHg[3] |

| Density | Data not available | 1.416 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Data not available | Insoluble in water[3] |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a plausible and logical synthetic approach involves the directed ortho-metalation of 2-chloro-6-(trifluoromethyl)pyridine.

Proposed Synthesis via Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[6][7] In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The nitrogen atom in the pyridine ring can act as a DMG, directing the metalation to the C3 position.

The proposed synthetic workflow is as follows:

Caption: Proposed synthesis of the target compound via directed ortho-metalation.

In this proposed synthesis, 2-chloro-6-(trifluoromethyl)pyridine is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature. The pyridine nitrogen directs the deprotonation to the C3 position, forming a lithiated intermediate. This intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the desired product.

Key Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which allows for a variety of subsequent transformations.

Caption: Key reaction pathways for this compound.

3.2.1. Suzuki-Miyaura Cross-Coupling

The chloro group at the C2 position is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are prevalent in many drug molecules.[9] The reaction of this compound with various aryl or heteroaryl boronic acids can provide access to a diverse range of complex pyridine derivatives.

3.2.2. Desilylation and Ipso-Substitution

The trimethylsilyl group can be selectively removed under various conditions, such as treatment with a fluoride source (e.g., TBAF) or acid. This desilylation regenerates the C-H bond at the 3-position. More importantly, the C-Si bond can be a site for ipso-substitution, where the silyl group is replaced by other functional groups, such as halogens (e.g., using ICl or Br₂), providing a route to further functionalized pyridines.

3.2.3. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chloro group towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, at the C2 position.

Applications in Drug Development: A Versatile Scaffold

The trifluoromethylpyridine motif is a key component in numerous approved drugs and clinical candidates across various therapeutic areas.[1] The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications.

The ability to perform regioselective modifications at the C2, and C3 positions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For instance, in a drug discovery program, a library of analogs can be rapidly synthesized by varying the substituent introduced via Suzuki coupling at the C2 position, while the C3 position can be further modified after desilylation.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for the Suzuki-Miyaura coupling of a halo-pyridine with an arylboronic acid. This protocol serves as a starting point and may require optimization for specific substrates.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]

-

Base (e.g., K₂CO₃, 2.0 equiv)[10]

-

Solvent (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)[10]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The progress of the reaction should be monitored to ensure the consumption of the starting material. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Safety and Handling

This compound is classified as acutely toxic if swallowed (H301).[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[12] All manipulations should be performed in a well-ventilated fume hood.[12] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery endeavors. The continued exploration of the chemistry of trifluoromethylpyridines is expected to lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Updates [chembk.com]

- 12. This compound | 205444-18-4 [chemicalbook.com]

- 13. uwindsor.ca [uwindsor.ca]

A Technical Guide to the Physicochemical Profile of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine (CAS 205444-18-4)

Executive Summary

This document provides a comprehensive technical overview of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine, a specialized heterocyclic building block of significant interest to researchers in medicinal and agricultural chemistry. The strategic placement of its three key functional groups—a trifluoromethyl moiety for modulating electronic properties and metabolic stability, a chloro atom serving as a versatile synthetic handle for cross-coupling reactions, and a trimethylsilyl group acting as a regiochemical director—makes this compound a highly valuable intermediate. This guide delves into its core physicochemical properties, offers expert insights into the role of each functional group, outlines logical protocols for its analytical characterization, and discusses its broader applications. The content herein is structured to provide not just data, but a causal understanding of the molecule's behavior and utility for professionals in drug discovery and chemical synthesis.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

The structural arrangement of this compound is fundamental to its reactivity and function. The pyridine core is substituted at key positions to impart a unique combination of properties essential for advanced chemical synthesis.

-

IUPAC Name: 2-chloro-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine

-

CAS Number: 205444-18-4[1]

-

Molecular Formula: C₉H₁₁ClF₃NSi[1]

-

SMILES: FC(F)(F)C1=CC=C(--INVALID-LINK--(C)C)C(Cl)=N1

-

InChI Key: HQEZYGMWAMEGPS-UHFFFAOYSA-N

Summary of Physicochemical Data

The table below consolidates the known physical and chemical data for the title compound. This data is critical for planning reactions, ensuring safe handling, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 253.72 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available. For comparison, the parent compound 2-Chloro-6-(trifluoromethyl)pyridine melts at 32-36 °C. | N/A |

| Boiling Point | Data not available. For comparison, the parent compound 2-Chloro-6-(trifluoromethyl)pyridine boils at 60-62 °C / 88 mmHg. | N/A |

| Flash Point | Not applicable |

The Role of Key Functional Groups: A Mechanistic Perspective

The utility of this molecule is not coincidental; it is a product of deliberate chemical design. Understanding the contribution of each functional group is key to leveraging its full synthetic potential.

The Trifluoromethyl Group (-CF₃)

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[2] Its strong electron-withdrawing nature significantly alters the electronics of the pyridine ring, influencing reactivity and pKa. Furthermore, the -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability—a critical factor for bioavailability.[2]

The Chloro Substituent (-Cl)

Positioned at the 2-position of the pyridine ring, the chlorine atom is not merely a substituent but a versatile reaction site. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon, nitrogen, and oxygen-based fragments, enabling the rapid diversification of molecular scaffolds.

The Trimethylsilyl Group (-Si(CH₃)₃)

The bulky and electropositive trimethylsilyl (TMS) group at the 3-position serves multiple strategic roles. Primarily, it acts as a powerful regiochemical directing group. Its presence can facilitate selective functionalization at adjacent positions. Secondly, the C-Si bond is synthetically labile and can be selectively cleaved or participate in specific reactions like the Hiyama coupling or ipso-substitution, providing another avenue for controlled molecular elaboration. Its use as a reagent can help increase a molecule's stability and/or reactivity.[3]

Synthesis and Reactivity Profile

Conceptual Synthetic Pathway

While specific literature detailing the synthesis of this compound is sparse, a logical synthetic route can be conceptualized from its parent structure, 2-Chloro-6-(trifluoromethyl)pyridine. The process would likely involve a directed ortho-metalation (DoM) strategy, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates the C-3 position, facilitated by the directing effect of the chloro and trifluoromethyl groups. The resulting lithiated intermediate is then quenched with an electrophilic silicon source, such as trimethylsilyl chloride (TMSCl), to yield the final product.

Caption: Proposed synthetic pathway for the target compound via directed ortho-metalation.

Experimental Protocols for Characterization

A rigorous and multi-faceted analytical approach is required to confirm the identity and purity of this compound. The protocols described below form a self-validating system for structural elucidation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural confirmation in organic chemistry. A full suite of 1D experiments (¹H, ¹³C, ¹⁹F, ²⁹Si) provides unambiguous evidence of the molecular framework and the electronic environment of each nucleus.

-

Step 1: Sample Preparation: Dissolve ~10-15 mg of the solid sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Step 2: ¹H NMR Acquisition: Acquire a proton spectrum. Expect to see a singlet corresponding to the nine equivalent protons of the trimethylsilyl group around 0.3 ppm. Two distinct aromatic protons on the pyridine ring should appear as doublets between 7.0-8.5 ppm.

-

Step 3: ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key signals include the methyl carbons of the TMS group (near 0 ppm), the aromatic carbons (110-150 ppm), and the carbon of the CF₃ group (a quartet around 120-130 ppm due to C-F coupling).

-

Step 4: ¹⁹F NMR Acquisition: Acquire a fluorine spectrum. A sharp singlet is expected, confirming the presence of the single trifluoromethyl group.

-

Step 5: Data Analysis: Integrate the proton signals to confirm the ratio of protons. Correlate all observed chemical shifts with established values for similar structures to validate the final structure.

Protocol: Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and crucial fragmentation data, which acts as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is ideal for this volatile and thermally stable compound.

-

Step 1: Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Step 2: GC-MS Analysis: Inject the sample into the GC-MS system. The GC will separate the compound from any potential impurities before it enters the mass spectrometer.

-

Step 3: Data Interpretation: Look for the molecular ion peak (M⁺) at m/z ≈ 253.7. Critically, observe the isotopic pattern for the M⁺ peak. The presence of one chlorine atom should result in a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak. Common fragmentation patterns would include the loss of a methyl group (-15 amu) from the TMS moiety and the loss of the entire TMS group (-73 amu).

Caption: A comprehensive workflow for the analytical characterization and validation of the compound.

Handling, Safety, and Storage

Due to its classification as acutely toxic, proper handling procedures are mandatory to ensure laboratory safety.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified under Storage Class 6.1C, for combustible, acutely toxic compounds.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Drug Discovery and Agrochemicals

This compound is not an end-product but a high-value intermediate. Its pre-installed functional groups allow for its use as a cornerstone in building more complex molecular architectures.

-

Scaffold for Kinase Inhibitors: The trifluoromethylpyridine core is a privileged scaffold found in numerous kinase inhibitors used in oncology.[2] This building block allows for the exploration of novel chemical space around this core by leveraging the chloro and silyl positions for diversification.

-

Agrochemical Synthesis: Pyridine-based herbicides and fungicides are of immense commercial importance.[4][5] The unique electronic and lipophilic properties imparted by the trifluoromethyl group can lead to the development of next-generation crop protection agents with enhanced potency and favorable environmental profiles.[5]

-

Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, this compound can be used in FBDD campaigns to identify initial binding interactions with biological targets, which can then be elaborated into potent lead compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Foreword: The Strategic Value of Multi-functionalized Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a privileged core for molecular design. The strategic introduction of multiple, distinct functional groups onto this heterocyclic framework unlocks a rich chemical space for further elaboration, enabling the synthesis of complex and highly valuable compounds. This guide focuses on a particularly intriguing and synthetically useful building block: 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine .

This molecule embodies a convergence of key functionalities. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro substituent serves as a versatile handle for a plethora of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl moieties. Finally, the trimethylsilyl group at the 3-position is not merely a placeholder; it is a powerful tool for directed synthesis and can be readily transformed into other functional groups, offering a nuanced level of control over molecular architecture.

This document provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and supported by authoritative references. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this multi-functionalized pyridine building block.

I. Synthesis of this compound: A Directed ortho-Metalation Approach

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position adjacent to a directing metalating group (DMG), followed by quenching with an electrophile. In the case of pyridines, which are π-deficient heterocyles, a directing group is often essential to facilitate lithiation and prevent nucleophilic addition to the ring.

The synthetic pathway commences with the commercially available 2-Chloro-6-(trifluoromethyl)pyridine . The chloro and trifluoromethyl groups, being electron-withdrawing, increase the acidity of the ring protons, making deprotonation more favorable. The chloro group at the 2-position, in conjunction with the pyridine nitrogen, acts as a directing group, guiding the deprotonation to the C-3 position.

To prevent nucleophilic attack of the organolithium reagent at the electrophilic C-6 position of the pyridine ring, a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is the reagent of choice. LDA is prepared in situ from diisopropylamine and n-butyllithium at low temperatures.

The lithiated intermediate, 2-chloro-6-(trifluoromethyl)-3-lithiopyridine , is then trapped with a suitable electrophile, in this case, trimethylsilyl chloride (TMSCl) , to afford the desired product.

References

1H and 13C NMR spectral data for 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a polysubstituted heterocyclic compound, its structural elucidation relies heavily on the precise interpretation of NMR spectra. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural verification and characterization of complex organic molecules. We will explore the underlying principles influencing the spectral features, present a robust protocol for data acquisition, and provide a thorough interpretation of the anticipated spectral data.

Molecular Structure and Electronic Influences

The unambiguous assignment of NMR signals begins with a fundamental understanding of the molecule's electronic landscape. The pyridine ring is inherently electron-deficient, a characteristic that is significantly modulated by the three distinct substituents in the target molecule.

-

Pyridine Core: The nitrogen atom's electronegativity withdraws electron density from the ring, particularly deshielding the α-carbons (C2, C6) and the γ-carbon (C4).

-

2-Chloro Group: The chlorine atom exerts a strong -I (negative inductive) effect, further deshielding the C2 position and adjacent atoms. Its +M (mesomeric) effect is weak and generally overridden by induction.

-

6-Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups. Its strong -I effect dramatically deshields the C6 position and influences the entire ring's electron density.

-

3-Trimethylsilyl Group: The -Si(CH₃)₃ group is sterically bulky and acts as a weak electron-donating group through σ-donation (hyperconjugation), which will cause a slight shielding effect on the adjacent C3 and C4 positions.

These combined electronic effects create a unique magnetic environment for each proton and carbon nucleus, leading to a predictable and characteristic NMR spectrum.

Figure 1: Chemical structure of this compound.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental approach is crucial. The following protocol is recommended for a standard 400 MHz NMR spectrometer.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for similar compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

-

Concentration: Prepare a solution by dissolving 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS, δ = 0.00 ppm) is typically added by the solvent manufacturer and serves as the universal reference for both ¹H and ¹³C spectra.

-

Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

The following steps outline a general workflow for acquiring 1D NMR spectra. Two-dimensional experiments like COSY and HSQC/HMBC are highly recommended for definitive assignments and follow a similar setup process with specialized pulse programs.[1]

Figure 2: Standardized workflow for NMR spectral acquisition and processing.

Table 1: Recommended Acquisition Parameters (400 MHz Spectrometer)

| Parameter | ¹H NMR | ¹³C NMR {¹H Decoupled} |

| Pulse Program | zg30 | zgpg30 |

| Spectral Width | -2 to 10 ppm | -10 to 180 ppm |

| Acquisition Time | ~3-4 sec | ~1-2 sec |

| Relaxation Delay | 2.0 sec | 2.0 sec |

| Number of Scans | 8-16 | 512-1024 |

Spectral Data Interpretation and Assignment

¹H NMR Spectral Analysis

The spectrum is expected to show three distinct signals: two doublets in the aromatic region corresponding to the pyridine ring protons and one sharp singlet in the aliphatic region for the trimethylsilyl protons.

Table 2: Predicted ¹H NMR Spectral Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | 7.8 - 8.0 | Doublet (d) | JH4-H5 ≈ 8.0 | Deshielded by the strong electron-withdrawing effect of the para -CF₃ group. |

| H4 | 7.4 - 7.6 | Doublet (d) | JH4-H5 ≈ 8.0 | Shielded relative to H5 due to the ortho -Si(CH₃)₃ group; still downfield due to the overall electron-deficient ring. |

| -Si(CH₃)₃ | 0.3 - 0.5 | Singlet (s) | N/A | Characteristic upfield chemical shift for trimethylsilyl groups. |

The chemical shifts for the ring protons are shifted downfield compared to benzene (δ ≈ 7.34 ppm) due to the inherent electron-deficient nature of the pyridine ring.[2] The strong deshielding from the -CF₃ group at position 6 will have a pronounced effect on all ring protons, particularly H5.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon skeleton. The signals for carbons bearing electronegative substituents (C2, C6) are expected at the lowest field.

Table 3: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted δ (ppm) | Multiplicity (Coupling to F) | Rationale |

| C2 | 155 - 158 | Singlet | Deshielded by the directly attached electronegative nitrogen and chlorine atoms. |

| C6 | 150 - 153 | Quartet (JC-F ≈ 35 Hz) | Deshielded by the nitrogen atom and the strongly electron-withdrawing -CF₃ group. Exhibits C-F coupling. |

| C4 | 138 - 141 | Singlet | Deshielded due to its position in the electron-deficient pyridine ring. |

| C5 | 125 - 128 | Singlet | Influenced by the deshielding effect of the adjacent C6-CF₃ moiety. |

| -CF₃ | 119 - 122 | Quartet (¹JC-F ≈ 275 Hz) | Characteristic chemical shift for a -CF₃ group attached to an aromatic ring, with a large one-bond C-F coupling constant. |

| C3 | 135 - 140 | Singlet | Broad range due to the direct attachment of the silyl group, which has a complex substituent effect. |

| -Si(CH₃)₃ | -1 to 2 | Singlet | Characteristic upfield chemical shift for the methyl carbons of a trimethylsilyl group. |

The assignment of C3, C4, and C5 can be definitively confirmed using 2D NMR techniques. An HSQC experiment would correlate H4 and H5 to their respective carbons, C4 and C5. An HMBC experiment would reveal long-range couplings, such as from the -Si(CH₃)₃ protons to C3 and C4, solidifying the assignment of the substituted carbon C3.

Conclusion

The structural analysis of this compound is critically dependent on a multi-faceted NMR approach. The predicted ¹H NMR spectrum is characterized by two doublets in the aromatic region and a prominent upfield singlet for the silyl group. The ¹³C NMR spectrum is distinguished by the downfield shifts of carbons bonded to heteroatoms (C2, C6) and the characteristic quartets arising from carbon-fluorine coupling for the C6 and -CF₃ carbons. While these predicted values provide a robust framework for analysis, definitive structural confirmation should always be supported by two-dimensional NMR experiments. This guide provides the foundational knowledge and experimental strategy necessary for researchers to confidently acquire and interpret the NMR spectra of this complex and valuable heterocyclic building block.

References

Mass spectrometry analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key heterocyclic intermediate. Authored for researchers, analytical scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond standard operating procedures to deliver a deep, mechanistic understanding of the analytical process. We explore two complementary high-performance techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The guide details optimized experimental protocols, elucidates expected fragmentation pathways, and provides expert insights into data interpretation. By explaining the causality behind methodological choices and emphasizing self-validating protocols through high-resolution mass spectrometry and isotopic pattern analysis, this work serves as a definitive resource for the structural verification and purity assessment of this complex molecule.

Introduction

This compound is a substituted pyridine derivative incorporating three distinct chemical moieties that dictate its reactivity and analytical behavior: a halogenated aromatic ring, a strongly electron-withdrawing trifluoromethyl group, and a volatile trimethylsilyl (TMS) group. Trifluoromethylpyridines are crucial structural motifs in a wide array of active ingredients within the pharmaceutical and agrochemical industries[1]. The precise characterization of intermediates like the title compound is therefore paramount for ensuring the quality, efficacy, and safety of the final products.

Mass spectrometry serves as the gold standard for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide presents a dual-pronged analytical strategy. GC-MS is leveraged for its exceptional chromatographic resolution of volatile compounds and the generation of reproducible, library-searchable EI spectra[2]. Complementarily, LC-MS/MS with soft-ionization ESI is employed to secure unambiguous confirmation of the molecular weight and to perform controlled fragmentation experiments (MS/MS), which are invaluable for definitive structural elucidation[3].

Physicochemical Properties & Predicted Mass Spectrometric Behavior

A thorough understanding of the molecule's structure is the foundation of any mass spectrometric analysis. The key properties and the influence of each functional group are summarized below.

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 205444-18-4[4][5] |

| Molecular Formula | C₉H₁₁ClF₃NSi[4] |

| Monoisotopic Mass | 253.0302 Da |

| Average Molar Mass | 253.73 g/mol |

| Key Functional Groups | Pyridine Ring: A stable aromatic core that often yields a prominent molecular ion peak in mass spectra[6].Chloro Group: Creates a highly characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion, serving as a definitive marker.Trifluoromethyl Group: A potent electron-withdrawing group that influences fragmentation pathways[1].Trimethylsilyl (TMS) Group: Increases volatility, making the compound highly suitable for GC-MS analysis. It also directs fragmentation, often leading to a characteristic [M-15]⁺ ion (loss of CH₃) or a prominent ion at m/z 73 ([Si(CH₃)₃]⁺)[7][8]. |

Experimental Methodology

The following protocols are designed to be robust and self-validating. The use of high-resolution mass spectrometry (HRMS) is strongly recommended to obtain accurate mass measurements, which confirm the elemental composition of all detected ions.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable solvent compatible with the chosen analytical technique, ensuring it is free of particulate matter.

-

Stock Solution: Accurately weigh ~1 mg of this compound.

-

Solubilization: Dissolve the solid in 1.0 mL of a high-purity solvent.

-

For GC-MS: Use Ethyl Acetate or Dichloromethane.

-

For LC-MS/MS: Use Acetonitrile or Methanol.

-

-

Working Solution: Create a working solution by diluting the stock solution to a final concentration of ~10 µg/mL using the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the analysis of thermally stable, volatile compounds and leverages the standardized nature of Electron Ionization.

-

Rationale: The TMS group makes the analyte sufficiently volatile for GC. EI at 70 eV is a high-energy, reproducible method that induces extensive and predictable fragmentation, creating a detailed chemical fingerprint.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |

| MS System | High-Resolution TOF or Q-TOF MS | Provides accurate mass data to confirm elemental composition. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column offering excellent separation for a wide range of analytes. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | Separates the analyte from solvent and potential impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy for reproducible fragmentation and library matching. |

| Mass Range | m/z 50 - 400 | Covers the molecular ion and all expected fragments. |

| Acquisition Mode | Full Scan, High Resolution (>10,000 FWHM) | Captures all fragment data with high mass accuracy. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method uses a softer ionization technique to preserve the molecular ion and enables controlled fragmentation for structural confirmation.

-

Rationale: ESI is a soft ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺. The tandem MS (MS/MS) capability allows for the isolation of this precursor ion and its subsequent fragmentation by Collision-Induced Dissociation (CID), providing unambiguous evidence of structural connectivity[3].

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) | Provides fast, high-resolution separations. |

| MS System | Triple Quadrupole (QqQ) or Q-TOF MS | QqQ is excellent for targeted quantification, while Q-TOF provides high-resolution MS/MS data. |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | Standard reversed-phase column for retaining moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the C18 column. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes | A standard gradient for screening and analysis. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is a basic site readily accepting a proton. |

| Precursor Ion | m/z 254.0375 ([M+H]⁺) | Isolation of the protonated molecule for MS/MS. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of multiple fragmentation pathways. |

Data Analysis & Interpretation

GC-EI-MS Fragmentation Analysis

Under high-energy EI conditions, the molecule will fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint. The molecular ion (M⁺˙) should be observable at m/z 253, accompanied by its chlorine isotope peak at m/z 255.

Key Expected Fragments:

| m/z (Monoisotopic) | Proposed Formula | Description of Loss |

| 253.0302 | [C₉H₁₁ClF₃NSi]⁺˙ | Molecular Ion (M⁺˙) |

| 238.0067 | [C₈H₈ClF₃NSi]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. A very common loss for silylated compounds[8]. |

| 218.0612 | [C₉H₁₁F₃NSi]⁺ | Loss of a chlorine radical (•Cl). |

| 180.9832 | [C₆H₃ClF₃N]⁺˙ | Loss of a trimethylsilyl radical (•Si(CH₃)₃). This fragment corresponds to the desilylated parent pyridine structure[9]. |

| 73.0473 | [C₃H₉Si]⁺ | Trimethylsilyl cation. A hallmark indicator of a TMS group. |

Proposed GC-EI-MS Fragmentation Pathway:

The fragmentation begins with the high-energy electron impact forming a radical cation (M⁺˙), which then undergoes a series of bond cleavages based on bond strengths and fragment stability.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 205444-18-4 [sigmaaldrich.com]

- 5. This compound | 205444-18-4 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

Infrared spectroscopy of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-trifluoromethyl-3-(trimethylsilyl)pyridine

Abstract: This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The significance of this compound lies in the unique combination of its substituents—a trifluoromethyl group for metabolic stability and lipophilicity, a chloro atom as a reactive handle for cross-coupling reactions, and a trimethylsilyl group for directed metallation.[1] Accurate and efficient analytical characterization is paramount for ensuring the quality and identity of such intermediates in the pharmaceutical pipeline.[2][3] This document details the fundamental principles of Fourier-transform infrared (FTIR) spectroscopy, presents a robust experimental protocol using Attenuated Total Reflectance (ATR), offers a detailed interpretation of the compound's characteristic vibrational modes, and discusses its application in quality control. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the structural verification of this and structurally related compounds.

Introduction to the Analytical Challenge

The Strategic Importance of this compound

In the landscape of pharmaceutical development, fluorinated and silylated organic compounds are of immense value. The trifluoromethyl group (–CF₃) is frequently incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and cell membrane permeability.[1] The trimethylsilyl (–Si(CH₃)₃) group serves as a versatile placeholder and directing group in organic synthesis, while the chloro-substituted pyridine core is a common scaffold in pharmacologically active molecules. This compound, with its empirical formula C₉H₁₁ClF₃NSi, is a solid compound at room temperature and serves as a critical intermediate for creating more complex molecular architectures.[4] Given its role as a starting material, verifying its identity and purity is a non-negotiable first step in any synthetic sequence.[5]

Infrared Spectroscopy: A Cornerstone of Pharmaceutical Quality Control

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[6] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch, bend, and vibrate.[7] The resulting absorption spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present.[8][9] In the pharmaceutical industry, FTIR spectroscopy is a frontline method for the quality control of raw materials, intermediates, and final products, prized for its speed, simplicity, and high information content.[10][11]

Core Principles of the Analytical Method

Molecular Vibrations and Infrared Absorption

For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[9] The frequency of the absorbed radiation is a function of the bond strength and the masses of the atoms involved. The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The spectrum is broadly divided into two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[12][13] The former contains absorptions from specific functional groups (e.g., O-H, C=O, C-H), while the latter contains a complex pattern of peaks unique to the molecule's overall structure.[7][12]

The Advantage of Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern sampling technique that has largely replaced traditional methods like KBr pellets for solid sample analysis due to its simplicity and speed.[14][15] In an ATR setup, an IR beam is directed into a crystal of high refractive index (commonly diamond or zinc selenide).[16] The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a short distance (typically 0.5–2 µm) into the sample placed in direct contact with the crystal.[16][17][18] The sample absorbs energy from this evanescent wave at its characteristic frequencies, attenuating the reflected beam. This attenuated signal is then detected to generate the IR spectrum.[19] The primary advantage of ATR is that it requires little to no sample preparation, making it ideal for the rapid analysis of solids and liquids.[15][16]

Experimental Protocol for ATR-FTIR Analysis

This protocol outlines a self-validating system for obtaining a high-quality infrared spectrum of this compound.

Instrumentation and Materials

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (solid).

-

Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes.

Step-by-Step Experimental Workflow

-

Crystal Preparation: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues. Allow the solvent to evaporate completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[20]

-

Pressure Application: Lower the ATR pressure clamp and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is critical for achieving a high-quality spectrum.[20][21]

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum, though this is often not required for identity confirmation.[19]

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Caption: A streamlined workflow for the ATR-FTIR analysis of a solid sample.

Spectral Interpretation and Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table and discussion provide a detailed assignment of the expected characteristic absorption bands.

Caption: Logical flow for interpreting the key regions of the IR spectrum.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity | Rationale & References |

| ~3100–3000 | Aromatic C-H Stretch | Weak to Medium | Vibrations of the C-H bonds on the pyridine ring.[22][23] |

| ~2960 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of C-H bonds in the methyl groups of the trimethylsilyl moiety. |

| ~1580–1400 | Pyridine Ring C=C and C=N Stretches | Medium to Strong | A series of bands corresponding to the skeletal vibrations of the aromatic pyridine ring.[22][24][25] |

| ~1350–1100 | C-F Stretches (from -CF₃) | Very Strong | The highly polar C-F bonds lead to very intense absorption bands. This region often contains multiple strong peaks due to symmetric and antisymmetric stretching modes of the trifluoromethyl group.[26][27][28] |

| ~1260 | Si-CH₃ Symmetric Bend (Umbrella Mode) | Strong, Sharp | This is a highly characteristic and reliable band for identifying a trimethylsilyl group.[13][29] |

| ~860–800 | Si-CH₃ Rocking / Si-C Stretch | Strong | Another set of characteristic strong bands for the trimethylsilyl group. The exact position can be influenced by the substitution pattern.[29][30] |

| ~850-550 | C-Cl Stretch | Medium to Strong | The C-Cl stretching vibration appears in the low-frequency fingerprint region and is a key indicator for this functional group.[31][32] |

Detailed Analysis

-

High-Frequency Region (4000-2800 cm⁻¹): This region will be dominated by C-H stretching vibrations. Expect weaker peaks above 3000 cm⁻¹ for the aromatic C-H bonds and more distinct peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the nine methyl protons on the trimethylsilyl group.

-

Fingerprint Region (1500-500 cm⁻¹): This region is exceptionally information-rich for this compound.

-

The Trifluoromethyl (CF₃) Signature: The most prominent feature will likely be a series of very strong absorption bands between approximately 1350 cm⁻¹ and 1100 cm⁻¹. The high electronegativity of fluorine creates a large change in dipole moment during C-F bond stretching, resulting in high-intensity peaks that are characteristic of fluorinated compounds.[26][27]

-

The Trimethylsilyl (Si(CH₃)₃) Signature: The presence of the TMS group is unequivocally confirmed by two key features: a sharp, strong peak around 1260 cm⁻¹ (the symmetric "umbrella" deformation of the Si-CH₃) and another strong, often broad, absorption between 860-800 cm⁻¹ (Si-CH₃ rocking and Si-C stretching modes).[13][29][30]

-

Pyridine and Chloro Signatures: The skeletal vibrations of the substituted pyridine ring will appear as a series of medium-to-strong bands between 1580 cm⁻¹ and 1400 cm⁻¹.[22] The C-Cl stretch is expected at a lower frequency, typically in the 850-550 cm⁻¹ range, and may overlap with other absorptions, but its presence is a critical piece of the structural puzzle.[31][32]

-

Applications in a Regulated Environment

The validated ATR-FTIR method serves several critical functions in drug development and manufacturing, aligning with Good Manufacturing Practices (GMP).

-

Identity Confirmation: The primary application is the rapid and unambiguous confirmation of the material's identity upon receipt from a supplier. By comparing the acquired spectrum to a reference spectrum of a known pure standard, a scientist can instantly verify the material. The unique pattern in the fingerprint region is particularly powerful for this purpose.[7][8]

-

Quality Control and Purity Assessment: While not a quantitative chromatographic technique, IR spectroscopy is excellent for detecting gross impurities. The absence of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ indicating water, or a C=O band around 1700 cm⁻¹ indicating an oxidized impurity) provides a high degree of confidence in the material's quality.

-

Reaction Monitoring: In a process chemistry setting, FTIR can be used to monitor the progress of reactions involving this intermediate. For instance, if the chloro group is displaced in a subsequent reaction, the disappearance of the characteristic C-Cl absorption band can be tracked to determine reaction completion.

Conclusion

The infrared spectrum of this compound is rich with distinct and identifiable features corresponding to each of its key functional groups. The combination of the very strong C-F stretching bands, the sharp and intense Si-CH₃ bending and rocking modes, and the characteristic absorptions of the chloro-substituted pyridine ring creates a unique molecular fingerprint. By employing the straightforward and robust ATR-FTIR methodology detailed in this guide, researchers and quality control professionals can rapidly and confidently verify the identity and quality of this critical pharmaceutical intermediate, ensuring the integrity of the drug development pipeline.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]

- 4. This compound | 205444-18-4 [chemicalbook.com]

- 5. ACTTR Inc. - How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? [acttr.com]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. azooptics.com [azooptics.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. IR spectroscopy for pharmaceutical quality control - Fraunhofer IAF [iaf.fraunhofer.de]

- 11. syntechinnovation.com [syntechinnovation.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 15. jascoinc.com [jascoinc.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 18. universitywafer.com [universitywafer.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. researchgate.net [researchgate.net]

- 23. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 24. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. gelest.com [gelest.com]

- 30. mdpi.com [mdpi.com]

- 31. orgchemboulder.com [orgchemboulder.com]

- 32. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Trimethylsilyl Group in Pyridine Chemistry: Strategy, Mechanism, and Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone of modern pharmaceuticals and functional materials. However, its inherent electronic properties often pose significant challenges to regioselective functionalization. The trimethylsilyl (TMS) group has emerged as a powerful and versatile tool to overcome these challenges, acting as a removable directing group, a robust protecting group, and a reactive handle for cross-coupling reactions. This guide provides an in-depth analysis of the strategic application of the TMS group in pyridine chemistry, elucidating the mechanistic principles behind its utility and offering field-proven protocols for its implementation. For researchers in drug development, mastering the use of TMS-pyridines is not merely a technical skill but a gateway to novel chemical space and accelerated discovery.

Introduction: The Trimethylsilyl Group as a Strategic Tool

The strategic importance of the trimethylsilyl group, -Si(CH₃)₃, in organic synthesis stems from its unique combination of chemical inertness, steric bulk, and predictable reactivity.[1][2] In the context of pyridine chemistry, these properties allow chemists to temporarily alter the electronic landscape and steric environment of the pyridine ring, enabling transformations that are otherwise difficult or impossible to achieve.

Physicochemical Properties of the Trimethylsilyl Group

The TMS group is characterized by several key features:

-

Chemical Inertness: The Si-C bond is notably stable under a wide range of reaction conditions, yet it can be selectively cleaved when desired.[1]

-

Steric Bulk: With a significant molecular volume, the TMS group can block specific sites on the pyridine ring, sterically directing incoming reagents to other positions.[2]

-

Electronic Effects: It acts as a weak electron-donating group, which can influence the nucleophilicity and reactivity of the pyridine ring.[1]

-

Lipophilicity: The TMS group increases the solubility of pyridine derivatives in nonpolar organic solvents, which can be advantageous for reaction setup and purification.[3]

Overview of its Roles in Pyridine Chemistry: A Multifunctional Handle

The TMS group is not a one-trick pony; it serves multiple, distinct roles in the synthetic chemist's toolkit for pyridine modification:

-

Directing Group: It facilitates regioselective deprotonation (metalation) at positions that are not intrinsically favored, most notably at the ortho-position to the silyl group.[4][5]

-

Protecting Group: It can act as a temporary placeholder, blocking a reactive site to allow for selective functionalization elsewhere on the molecule.[1][2]

-

Reactive Handle: The C(sp²)-Si bond can be activated for transition metal-catalyzed cross-coupling reactions, serving as a stable and non-toxic alternative to organoboron or organotin reagents.[1][6]

The TMS Group as a Removable Directing Group

Perhaps the most powerful application of the TMS group in pyridine chemistry is its ability to control the regioselectivity of C-H functionalization through directed metalation. The intrinsic electronic properties of pyridine make it susceptible to nucleophilic addition and direct deprotonation at the C2 and C6 positions.[7][8] Overriding this inherent reactivity is a significant challenge.

Directing Metalation: Overcoming Pyridine's Intrinsic Reactivity

Directed ortho-metalation (DoM) is a potent strategy where a directing metalating group (DMG) coordinates to a strong base (typically an organolithium reagent), delivering the deprotonation to an adjacent C-H bond.[5][9] While many DMGs exist, the TMS group is unique in that it is not a traditional heteroatom-based coordinating group. Instead, its utility arises from a combination of steric and electronic factors that guide the metalation process. For instance, direct lithiation of pyridine itself is complex, often leading to mixtures of products or nucleophilic addition.[4][8] Placing a TMS group at a specific position allows for clean, regioselective deprotonation at an adjacent site.

Expertise & Experience Insight: The choice of base and solvent is critical in directed lithiation. Lithium amide bases like LDA or LiTMP are often preferred over alkyllithiums for deprotonating pyridines because they are less nucleophilic, reducing the risk of competitive addition to the pyridine ring.[8][9] Cryogenic temperatures (-78 °C) are almost always necessary to prevent side reactions and decomposition of the sensitive organolithium intermediates.

Experimental Workflow: Regioselective Lithiation and Functionalization

The general workflow involves the introduction of the TMS group, directed lithiation, quenching with an electrophile, and optional removal of the TMS group to yield the final functionalized pyridine.

Caption: Workflow for TMS-directed pyridine functionalization.

Experimental Protocol: Regioselective C4-Formylation of 3-Bromopyridine via a TMS-Directing Group

This protocol demonstrates how a TMS group can direct metalation to the C4 position, overriding the directing effect of the bromo substituent.

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Lithium diisopropylamide (LDA), freshly prepared or commercial solution

-

N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

Step 1: Synthesis of 3-Bromo-4-(trimethylsilyl)pyridine

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LDA (1.1 eq) dropwise over 15 minutes, maintaining the temperature below -70 °C. The solution should turn dark.

-

Stir the reaction mixture at -78 °C for 1 hour.[8]

-

Add TMSCl (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-4-(trimethylsilyl)pyridine.

Step 2: Directed Lithiation and Formylation

-

Dissolve 3-bromo-4-(trimethylsilyl)pyridine (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.

-

Cool the solution to -95 °C in a liquid nitrogen/ethanol bath.

-

Add LDA (1.1 eq) dropwise. Stir for 1 hour at this temperature. This step selectively deprotonates the C2 position, which is ortho to both the bromo and TMS groups.

-

Add anhydrous DMF (1.5 eq) dropwise and stir for an additional 30 minutes at -95 °C.

-

Quench the reaction at low temperature with saturated aqueous NH₄Cl.

-

Warm to room temperature and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify by column chromatography to yield 3-bromo-4-(trimethylsilyl)pyridine-2-carbaldehyde.

Step 3: Desilylation

-

Dissolve the aldehyde from Step 2 in THF.

-

Add TBAF solution (1.2 eq) and stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[2]

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography to afford the final product, 3-bromo-2-formylpyridine.

The TMS Group as a Protecting Group

Beyond directing reactivity, the TMS group serves as a reliable protecting group.[10] It can be installed to block a specific position on the pyridine ring, thereby allowing chemical transformations to occur selectively at other sites.[1] Its subsequent removal under mild conditions regenerates the original C-H bond.[2]

Silylation and Desilylation Protocols

The introduction (silylation) and removal (desilylation) of TMS groups are highly efficient and well-established processes.

Table 1: Common Silylation Reagents and Conditions for Pyridines

| Reagent | Base/Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Triethylamine, Pyridine | Dichloromethane | 0 °C to RT | Very common, requires base to scavenge HCl.[2][11] |

| Bis(trimethylsilyl)acetamide (BSA) | None | Acetonitrile | Reflux | Neutral conditions, byproduct is volatile.[2] |

| N-Trimethylsilylimidazole (TMSI) | None (Pyridine solvent) | Pyridine, DMF | RT to 70 °C | Very powerful silylating agent for hydroxyls, but also used for ring silylation.[12][13] |

| Zn(OTf)₂ / HSiEt₃ | Zinc Catalyst | None | 160 °C | Catalytic C-H silylation, affords meta-silylated pyridines.[14][15] |

Trustworthiness Insight: When performing a silylation, it is crucial to use anhydrous conditions. Silylating reagents are extremely sensitive to moisture, which will consume the reagent and lead to poor yields.[12][13] Using silylation-grade solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar) is a self-validating system for achieving reproducible results.[11]

Table 2: Common Desilylation Methods for Aryl-TMS Bonds

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile | 0 °C to RT | Most common method; fluoride has a very high affinity for silicon.[2][16] |

| Hydrochloric Acid (HCl) | THF / Water | RT | Acid-catalyzed protodesilylation.[2][17] |

| Cesium Fluoride (CsF) | DMF, Methanol | RT to 60 °C | Another excellent fluoride source. |

| Potassium trimethylsilanolate (KOTMS) | THF / H₂O | RT | Catalytic cleavage of Si-C bonds.[16] |

Trimethylsilylpyridines in Cross-Coupling Reactions

Trimethylsilylpyridines are valuable precursors for palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[6] This reaction offers a significant advantage as organosilanes are generally low-cost, stable, and generate non-toxic byproducts compared to organoboron (Suzuki) or organotin (Stille) reagents.[6]

The Hiyama Cross-Coupling Reaction

In a Hiyama coupling, a C(sp²)-Si bond is activated by a fluoride source (like TBAF) to form a hypervalent silicate species, which then participates in the catalytic cycle with a palladium(0) complex to form a new C-C bond with an organohalide.

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Protocol: Hiyama Coupling of 2-Trimethylsilylpyridine with 4-Iodoanisole

This protocol outlines a general method for the palladium-catalyzed coupling of a TMS-pyridine with an aryl halide.[18][19]

Materials:

-

2-Trimethylsilylpyridine

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (or other suitable phosphine ligand)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous 1,4-dioxane or toluene

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), 2-trimethylsilylpyridine (1.2 eq), and 4-iodoanisole (1.0 eq).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous dioxane or toluene via syringe, followed by the TBAF solution (1.5-2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium black.

-

Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 2-(4-methoxyphenyl)pyridine.

Influence on Nucleophilic Aromatic Substitution (SNAr)

The electronic nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halide) is present at the 2- or 4-position.[20][21] The TMS group, being weakly electron-donating, can subtly influence the rates of these reactions.[1] More importantly, it can be used as a placeholder. A position can be blocked with a TMS group, forcing a substitution to occur at another available halo-position. The TMS group can then be removed, providing access to substitution patterns not achievable through direct SNAr on a polyhalogenated pyridine.

Conclusion: A Versatile Tool for Modern Synthesis

The trimethylsilyl group is an exceptionally versatile and powerful tool in the arsenal of the modern medicinal and process chemist. Its ability to function as a removable directing group for regioselective lithiation, a robust protecting group, and a competent nucleophile in cross-coupling reactions allows for the strategic and efficient synthesis of highly functionalized pyridines.[1] For professionals in drug development, where access to novel and complex pyridine-containing scaffolds is paramount, a deep understanding of the principles and protocols governing TMS-pyridine chemistry is indispensable for innovation and success.

References

- 1. 4-(Trimethylsilyl)pyridine | 18301-46-7 | Benchchem [benchchem.com]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. 18301-46-7(4-(Trimethylsilyl)pyridine) | Kuujia.com [kuujia.com]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.no [fishersci.no]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. gcms.cz [gcms.cz]

- 14. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 18. researchgate.net [researchgate.net]

- 19. Palladium(0)-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides | Semantic Scholar [semanticscholar.org]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structural Motif

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1][2][3] The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[4][5] Among the plethora of fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound impact on metabolic stability, lipophilicity, and binding affinity.[6] When appended to a pyridine ring, a versatile and prevalent scaffold in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) moiety creates a privileged structural unit with broad applications in both medicinal and agrochemical research.[7][8] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylpyridines, offering insights into their pivotal role in the development of next-generation therapeutics.

I. Physicochemical Properties: The Trifluoromethyl Advantage

The introduction of a trifluoromethyl group onto a pyridine ring dramatically alters its fundamental physicochemical properties, which in turn profoundly influences its behavior in biological systems.[9]

A. Modulation of Lipophilicity and Basicity:

The trifluoromethyl group is strongly electron-withdrawing, a characteristic that significantly impacts the electron density of the pyridine ring.[7] This electronic perturbation has two key consequences:

-

Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of the parent pyridine molecule. This enhanced lipophilicity, often quantified by the logarithm of the partition coefficient (logP), can improve a drug candidate's ability to cross biological membranes, including the blood-brain barrier.[10][11] However, it's a parameter that must be carefully optimized to maintain a favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.

-

Decreased Basicity (pKa): The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for avoiding off-target effects, particularly those associated with interactions with aminergic GPCRs, and for fine-tuning drug-receptor interactions.[5]

| Property | Pyridine | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| pKa | 5.25 | ~1.3 | ~3.0 | 1.78 |

| logP | 0.65 | ~1.8 | ~1.7 | ~1.7 |

Table 1: Comparison of Physicochemical Properties. The introduction of a trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen and increases its lipophilicity (logP).

B. Enhanced Metabolic Stability:

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[12] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[13] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][12]

II. Synthetic Methodologies: Accessing the Trifluoromethylpyridine Core

The growing importance of trifluoromethylpyridines has spurred the development of robust and scalable synthetic routes to access this key scaffold. The two primary strategies involve the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

A. Halogen Exchange (HALEX) Reactions:

A common and industrially viable method for synthesizing trifluoromethylpyridines is the halogen exchange reaction of trichloromethylpyridines with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[7][14] This method is particularly useful for the large-scale production of key intermediates.

Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

-

Charging the Reactor: A high-pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst (e.g., SbCl5).

-

Introduction of HF: Anhydrous hydrogen fluoride (HF) is carefully introduced into the sealed reactor.

-